molecular formula C4H8O4 B083110 (2-Hydroxyethoxy)acetic acid CAS No. 13382-47-3

(2-Hydroxyethoxy)acetic acid

Cat. No.: B083110
CAS No.: 13382-47-3
M. Wt: 120.1 g/mol
InChI Key: VDNMIIDPBBCMTM-UHFFFAOYSA-N
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Description

(2-Hydroxyethoxy)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H8O4 and its molecular weight is 120.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Properties

IUPAC Name

2-(2-hydroxyethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-2-8-3-4(6)7/h5H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNMIIDPBBCMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39828-93-8, 916430-91-6
Record name Polyethylene glycol carboxymethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39828-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(2-hydroxyethoxy)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916430-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70158385
Record name beta-Hydroxyethoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13382-47-3
Record name (2-Hydroxyethoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13382-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxyethoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Hydroxyethoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-HYDROXYETHOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KG0T74LYT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (2-Hydroxyethoxy)acetic acid formed in living organisms?

A: this compound is identified as a metabolite of N-nitrosomorpholine, a known carcinogen. Research indicates that it forms through a two-step process: alpha-hydroxylation of N-nitrosomorpholine followed by further oxidation. [, ] Specifically, alpha-hydroxylation (at the 3 or 5 position) of N-nitrosomorpholine produces (2-hydroxyethoxy)acetaldehyde, which is then oxidized to this compound. This metabolic pathway was observed in studies using rat liver microsomes. []

Q2: Does deuterium substitution on N-nitrosomorpholine affect this compound formation?

A: Yes, studies show that using 3,3,5,5-tetradeutero-N-nitrosomorpholine, a deuterium-substituted analog of N-nitrosomorpholine, leads to a significantly lower yield of this compound in rats. [] This suggests that the alpha-hydroxylation step, crucial for this compound formation, is significantly hampered by deuterium substitution on the alpha-carbons of N-nitrosomorpholine.

Q3: Is this compound formed through the metabolism of other compounds?

A: Yes, research indicates that this compound is also a common metabolite of 1,4-dioxane and diethylene glycol. [] While the specific metabolic pathways are not elaborated on in the provided abstracts, the finding suggests that this compound could be a potential common carcinogenic intermediate for these compounds.

Q4: What is the relationship between 1,4-dioxan-2-one and this compound?

A: 1,4-Dioxan-2-one readily hydrolyzes in aqueous solutions to form this compound. [] This equilibrium heavily favors the acid form, with an equilibrium constant (K(O)) of 70 ± 4 at 25°C. The hydrolysis is pH-dependent, with faster degradation observed at higher pH values. This information is crucial for understanding the stability and behavior of 1,4-dioxan-2-one in biological systems and the environment.

Q5: Does 1,4-dioxan-2-one contribute to liver carcinogenesis?

A: While 1,4-dioxan-2-one is a common metabolite of known carcinogens, a study on F344 rats did not find evidence supporting its role as a direct carcinogen in the liver. [] While the study observed no significant increase in preneoplastic foci in rats treated with 1,4-dioxan-2-one, it's important to note that this result doesn't exclude other potential carcinogenic mechanisms or effects on different organs.

Q6: Are there any biocatalytic routes for producing this compound?

A: Yes, research shows that the FAD-containing alcohol oxidase from P. chrysosporium can selectively convert diethylene glycol to this compound. [] This enzymatic, cofactor-independent biocatalytic route presents a promising alternative for synthesizing this compound, potentially offering advantages in terms of selectivity and environmental friendliness.

Q7: What analytical techniques are used to study this compound?

A: Various analytical techniques are employed to study this compound. UV spectrophotometry was used to determine the stability of 1,4-dioxan-2-one, a precursor to this compound, under different pH conditions. [] This technique exploits the characteristic absorption of UV-Vis light by the compound to monitor its concentration over time. Additionally, while not explicitly mentioned in the provided abstracts, techniques like chromatography (e.g., Gas Chromatography, Liquid Chromatography) coupled with mass spectrometry are commonly used to identify and quantify metabolites like this compound in biological samples.

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